methyl N'-nitrocarbamimidothioate
Overview
Description
Methyl N’-nitrocarbamimidothioate is a chemical compound with the molecular formula C2H5N3O2S.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl N’-nitrocarbamimidothioate can be synthesized through the direct reductive N-methylation of nitro compounds. This method involves the use of inexpensive and readily available nitro compounds as raw material feedstocks. The process is more straightforward compared to conventional N-methylation of amines, as it avoids the prepreparation of NH-free amines . The reaction typically involves hydrogenation and methylation processes, using methylating agents such as methyl halides, methanol, dimethyl carbonate, dimethyl sulfate, dimethyl sulfoxide (DMSO), and formaldehyde .
Industrial Production Methods: Industrial production of methyl N’-nitrocarbamimidothioate often involves the use of carbamoylation reactions. These reactions can be carried out in a one-pot process using carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates and thiocarbamates . The products precipitate out from the reaction mixture and can be obtained in high purity by filtration .
Chemical Reactions Analysis
Types of Reactions: Methyl N’-nitrocarbamimidothioate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents for oxidation, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reagents used.
Major Products Formed: The major products formed from these reactions include various N-substituted carbamimidothioates, which can be synthesized via the reaction of arylamine or alkylamine compounds with dimethyl N-cyanodithioiminocarbonate .
Scientific Research Applications
Methyl N’-nitrocarbamimidothioate has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds. In biology, it has been studied for its potential antimicrobial and antitumor activities . In medicine, it is being explored for its potential use in drug development, particularly for its ability to inhibit certain enzymes and pathways involved in disease processes . In industry, it is used in the production of pesticides and other agrochemicals .
Mechanism of Action
The mechanism of action of methyl N’-nitrocarbamimidothioate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial and antitumor activities .
Comparison with Similar Compounds
Methyl N’-nitrocarbamimidothioate can be compared with other similar compounds, such as methyl N-substituted-N’-cyanocarbamimidothioates. These compounds share similar structural features and chemical properties but differ in their specific substituents and biological activities . The unique structural properties of methyl N’-nitrocarbamimidothioate make it particularly useful in certain applications, such as its ability to inhibit specific enzymes and pathways .
List of Similar Compounds:Properties
IUPAC Name |
methyl N'-nitrocarbamimidothioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5N3O2S/c1-8-2(3)4-5(6)7/h1H3,(H2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZZNZJENFNFOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=N[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS/C(=N\[N+](=O)[O-])/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2986-25-6 | |
Record name | NSC47544 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47544 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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